REACTION_CXSMILES
|
CC(O)=O.CC(O)=O.[Pd:9].[C:10]([OH:14])(=[O:13])[CH2:11][CH3:12]>>[C:10]([O-:14])(=[O:13])[CH2:11][CH3:12].[Pd+2:9].[C:10]([O-:14])(=[O:13])[CH2:11][CH3:12] |f:0.1.2,4.5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(=O)O.CC(=O)O.[Pd]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was maintained at 40 degrees Celsius for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
Excess propionic acid was removed under vacuum at room temperature
|
Name
|
|
Type
|
|
Smiles
|
C(CC)(=O)[O-].[Pd+2].C(CC)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |